

An In-Depth Technical Guide to Benzyl N-(4-hydroxybutyl)carbamate

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Compound of Interest

Compound Name: 4-(Z-Amino)-1-butanol

Cat. No.: B096056

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Abstract: Benzyl N-(4-hydroxybutyl)carbamate is a bifunctional organic molecule of significant interest to the chemical, pharmaceutical, and material science sectors. Featuring a stable carboxybenzyl (Cbz) protected amine and a terminal primary alcohol, this compound serves as a versatile building block and linker in complex organic synthesis. This guide provides an in-depth analysis of its molecular structure, scientifically grounded protocols for its synthesis and purification, comprehensive methods for its characterization, and a discussion of its key applications in research and drug development.

Chapter 1: Molecular Structure and Physicochemical Properties

Benzyl N-(4-hydroxybutyl)carbamate, with the CAS number 17996-13-3, is structurally defined by a butyl chain functionalized with a hydroxyl group at one end and a carbamate group at the other.^[1] The nitrogen of the carbamate is protected by a benzyl group, a common protecting group in organic synthesis known as the carboxybenzyl (Cbz or Z) group.^{[2][3]} This arrangement imparts a dual reactivity to the molecule: the hydroxyl group is available for nucleophilic reactions, while the amine is masked, preventing unwanted side reactions.^[2]

The presence of the aromatic ring, the polar carbamate linkage, and the hydroxyl group results in moderate solubility in a range of organic solvents and limited solubility in water. The molecule's ability to act as both a hydrogen bond donor (via the -OH and N-H groups) and acceptor (via the carbonyl and hydroxyl oxygens) is central to its chemical behavior and interactions.

Caption: 2D Structure of Benzyl N-(4-hydroxybutyl)carbamate.

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	benzyl N-(4-hydroxybutyl)carbamate	[1]
CAS Number	17996-13-3	[1]
Molecular Formula	C12H17NO3	[1]
Molecular Weight	223.27 g/mol	[1]
Appearance	White to off-white solid	[2]
SMILES	<chem>C1=CC=C(C=C1)COC(=O)NC</chem> <chem>CCCCO</chem>	[1]

| InChIKey | BNFLPFDVXGOHJY-UHFFFAOYSA-N | [\[1\]](#) |

Chapter 2: Synthesis and Purification

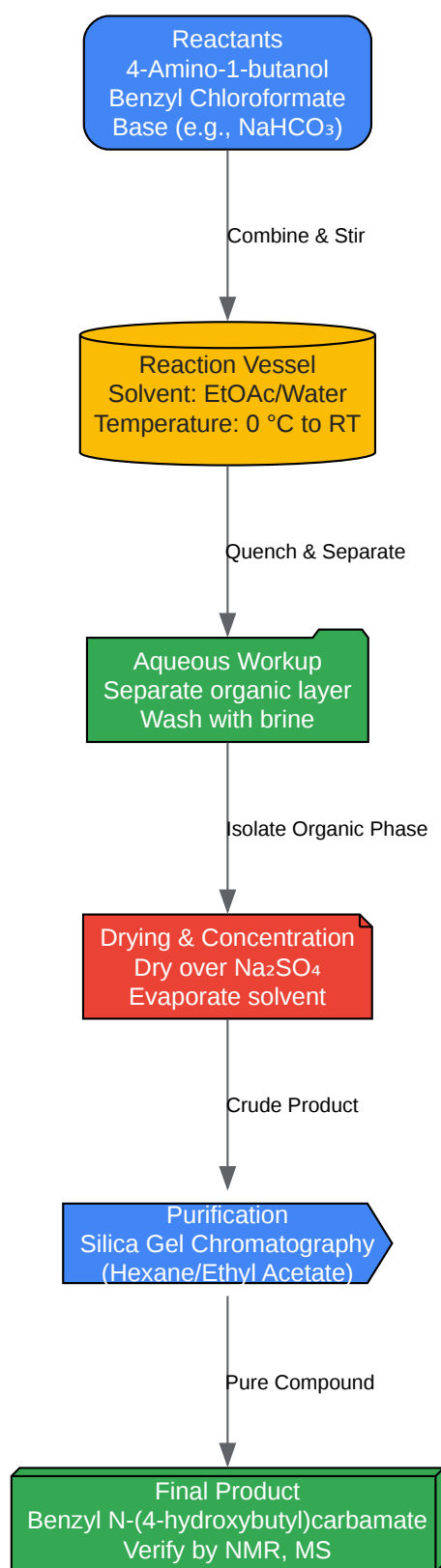
The most direct and widely adopted synthesis of Benzyl N-(4-hydroxybutyl)carbamate is the N-protection of 4-amino-1-butanol. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated.

Causality Behind Experimental Choices:

- **Reactants:** 4-amino-1-butanol provides the core scaffold. Benzyl chloroformate is the source of the Cbz protecting group.[\[4\]](#) It is highly reactive and must be handled with care.
- **Base:** A mild base, such as sodium bicarbonate or triethylamine, is essential.[\[4\]](#) Its purpose is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
- **Solvent System:** The reaction is often performed in a biphasic system (e.g., water and an organic solvent like ethyl acetate or MeTHF) or in a polar aprotic solvent.[\[4\]](#) The biphasic

approach allows for easy separation of the product from the inorganic base and salts during workup.

- Temperature: The reaction is typically initiated at a low temperature (0–10 °C) to control the initial exothermic reaction between the highly reactive benzyl chloroformate and the amine. [4] This prevents the formation of side products.



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Caption: A typical workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

- **Preparation:** To a round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-butanol (1.0 eq) and a suitable solvent mixture such as ethyl acetate and water (1:1 ratio).
- **Basification:** Add sodium bicarbonate (2.0-3.0 eq) to the mixture.
- **Cooling:** Cool the flask to 0 °C in an ice-water bath.
- **Reagent Addition:** Slowly add benzyl chloroformate (1.05-1.1 eq) dropwise to the stirring suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
- **Reaction:** Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50-60% ethyl acetate in hexanes), is effective for separating the product from nonpolar impurities and more polar byproducts.

Chapter 3: Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. This is achieved through a combination of spectroscopic techniques.

- **^1H NMR (Proton Nuclear Magnetic Resonance):** This technique provides information about the chemical environment of hydrogen atoms. Key expected signals include aromatic protons from the benzyl group (typically δ 7.2–7.4 ppm), a singlet for the benzylic CH_2 protons ($\sim\delta$ 5.1 ppm), and distinct multiplets for the four CH_2 groups of the hydroxybutyl chain.^[4] The proton of the hydroxyl group may appear as a broad singlet.

- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon atoms in the molecule. Expect to see signals for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate (~δ 156 ppm), and the four aliphatic carbons of the butyl chain.[5][6]
- IR (Infrared) Spectroscopy: IR spectroscopy identifies the functional groups present. Characteristic stretches include a broad O-H band (~3400 cm⁻¹), an N-H stretch (~3300 cm⁻¹), C-H stretches from aromatic and aliphatic groups (~2800-3100 cm⁻¹), and a strong C=O (carbamate carbonyl) stretch (~1700 cm⁻¹).[4]
- MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental formula of the compound by identifying the molecular ion peak ([M+H]⁺ or [M+Na]⁺).[4]

Table 2: Expected Spectroscopic Data

Technique	Characteristic Signals
¹ H NMR	δ 7.2-7.4 (m, 5H, Ar-H), δ 5.1 (s, 2H, Ar-CH ₂), δ 3.6 (t, 2H, CH ₂ -OH), δ 3.2 (q, 2H, N-CH ₂), δ 1.4-1.6 (m, 4H, -CH ₂ -CH ₂ -)
IR (cm ⁻¹)	~3400 (O-H stretch), ~3300 (N-H stretch), ~1700 (C=O stretch), ~1520 (N-H bend)

| MS (ESI+) | m/z 224.1 [M+H]⁺, 246.1 [M+Na]⁺ |

Chapter 4: Applications in Research and Drug Development

The utility of Benzyl N-(4-hydroxybutyl)carbamate stems from its bifunctional nature, making it a valuable building block in several areas.[2]

- Protected Amino Alcohol Building Block: The primary application is as a Cbz-protected amino alcohol.[2] The Cbz group is a robust protecting group for amines, stable to a wide range of reaction conditions but readily removable by catalytic hydrogenation (e.g., H₂, Pd/C).[7][8]

This allows chemists to perform selective chemistry on the terminal hydroxyl group—such as oxidation, esterification, or etherification—without interference from the amine.

- **Linker Chemistry:** In drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), linker molecules are required to connect a targeting moiety to an active payload. The 4-hydroxybutyl chain provides a flexible, hydrophilic spacer, and the two functional handles (the protected amine and the alcohol) allow for sequential conjugation to different parts of a larger molecule.
- **Intermediate in Pharmaceutical Synthesis:** This compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).^{[2][9]} By modifying the hydroxyl group and subsequently deprotecting the amine, novel structures with specific biological activities can be created.^[2]

Chapter 5: Safety and Handling

As a laboratory chemical, Benzyl N-(4-hydroxybutyl)carbamate requires careful handling to minimize risk.

- **Hazard Classification:** It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Category 2A).^{[1][10]} It may also cause skin and respiratory irritation.^[11]
- **Personal Protective Equipment (PPE):** Wear protective gloves, safety goggles with side-shields, and a lab coat.^{[10][12]} All handling should be performed in a well-ventilated area or a chemical fume hood.^{[11][13]}
- **Handling:** Avoid breathing dust, fumes, or vapors.^{[10][11]} Wash hands thoroughly after handling and before eating or drinking.^[10]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.^[12]
- **First Aid:**
 - **Eyes:** Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.^{[11][12]}

- Skin: Wash off immediately with plenty of soap and water.[11][12]
- Ingestion: Do NOT induce vomiting. Call a physician or poison control center.[10][12]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

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